molecular formula C15H12N2OS B14315056 4-(Methylsulfanyl)-3-oxo-2-phenyl-3lambda~5~-quinazoline CAS No. 113760-17-1

4-(Methylsulfanyl)-3-oxo-2-phenyl-3lambda~5~-quinazoline

Cat. No.: B14315056
CAS No.: 113760-17-1
M. Wt: 268.3 g/mol
InChI Key: OUACNINEYIVYBL-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)-3-oxo-2-phenyl-3lambda~5~-quinazoline is a heterocyclic compound that contains sulfur, oxygen, and nitrogen atoms within its structure. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)-3-oxo-2-phenyl-3lambda~5~-quinazoline typically involves the cyclization of o-diaminopyridines with 2-methoxy-4-(methylsulfanyl)benzoic acid in the presence of polyphosphoric acid or POCl3 . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)-3-oxo-2-phenyl-3lambda~5~-quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium ethylate for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted quinazoline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.

Properties

CAS No.

113760-17-1

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

4-methylsulfanyl-3-oxido-2-phenylquinazolin-3-ium

InChI

InChI=1S/C15H12N2OS/c1-19-15-12-9-5-6-10-13(12)16-14(17(15)18)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

OUACNINEYIVYBL-UHFFFAOYSA-N

Canonical SMILES

CSC1=[N+](C(=NC2=CC=CC=C21)C3=CC=CC=C3)[O-]

Origin of Product

United States

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